molecular formula C9H10BrClO2S B12823432 1-(3-Bromophenyl)propane-2-sulfonyl chloride

1-(3-Bromophenyl)propane-2-sulfonyl chloride

Cat. No.: B12823432
M. Wt: 297.60 g/mol
InChI Key: WABSQRPFIRZZSJ-UHFFFAOYSA-N
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Description

1-(3-Bromophenyl)propane-2-sulfonyl chloride is an organic compound with the molecular formula C9H10BrClO2S It is a sulfonyl chloride derivative, which means it contains a sulfonyl group (SO2) attached to a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)propane-2-sulfonyl chloride typically involves the reaction of 3-bromophenylpropane with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative. The general reaction scheme is as follows:

[ \text{3-Bromophenylpropane} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents may also be employed to optimize the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)propane-2-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

    Reduction Reactions: The compound can be reduced to the corresponding sulfonamide or sulfonic acid.

    Oxidation Reactions: The bromine atom can be oxidized to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as ammonia, primary and secondary amines, and alcohols are commonly used. The reactions are typically carried out in polar solvents like dichloromethane or acetonitrile.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution: Sulfonamides, sulfonate esters, and thiols.

    Reduction: Sulfonamides and sulfonic acids.

    Oxidation: Brominated derivatives and sulfonic acids.

Scientific Research Applications

1-(3-Bromophenyl)propane-2-sulfonyl chloride has several applications in scientific research:

    Biology: Employed in the modification of biomolecules such as peptides and proteins.

    Medicine: Investigated for its potential use in the development of pharmaceuticals and drug delivery systems.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)propane-2-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used. For example, in nucleophilic substitution reactions, the sulfonyl chloride group is replaced by the nucleophile, forming a new covalent bond.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Bromophenyl)propane-2-sulfonyl chloride: Similar structure but with the bromine atom in the para position.

    1-(3-Chlorophenyl)propane-2-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

    1-(3-Bromophenyl)propane-2-sulfonic acid: The sulfonyl chloride group is replaced by a sulfonic acid group.

Uniqueness

1-(3-Bromophenyl)propane-2-sulfonyl chloride is unique due to the presence of both the bromine atom and the sulfonyl chloride group. This combination imparts specific reactivity and properties that are valuable in various synthetic and research applications.

Properties

Molecular Formula

C9H10BrClO2S

Molecular Weight

297.60 g/mol

IUPAC Name

1-(3-bromophenyl)propane-2-sulfonyl chloride

InChI

InChI=1S/C9H10BrClO2S/c1-7(14(11,12)13)5-8-3-2-4-9(10)6-8/h2-4,6-7H,5H2,1H3

InChI Key

WABSQRPFIRZZSJ-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)S(=O)(=O)Cl

Origin of Product

United States

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